2,6-Dinitro-4-fluoro-phenacetonitrile
Description
2,6-Dinitro-4-fluoro-phenacetonitrile is a nitro-substituted aromatic compound featuring a phenacetonitrile backbone. Its structure includes two nitro (-NO₂) groups at the 2- and 6-positions of the benzene ring, a fluorine atom at the 4-position, and an acetonitrile (-CH₂CN) substituent. This combination of electron-withdrawing groups (nitro and fluorine) and the nitrile functional group confers unique chemical reactivity and physical properties, making it relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
2-(4-fluoro-2,6-dinitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O4/c9-5-3-7(11(13)14)6(1-2-10)8(4-5)12(15)16/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRGSCURJGICQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC#N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694596 | |
| Record name | (4-Fluoro-2,6-dinitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861107-04-2 | |
| Record name | (4-Fluoro-2,6-dinitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Fluorination of Aromatic Precursors
A key step in the preparation involves nitration of fluoro-substituted aromatic compounds to introduce nitro groups at the 2 and 6 positions. Literature from the Journal of the Chemical Society (1960) discusses aromatic fluoro-compounds synthesis, including nitration strategies for 2,4,6-trinitrobenzotrifluoride derivatives, which are structurally related to the target compound. This work highlights controlled nitration conditions to achieve selective substitution.
Introduction of the Phenacetonitrile Group
The phenacetonitrile moiety can be introduced via nucleophilic substitution or condensation reactions on a suitably activated aromatic ring. The presence of electron-withdrawing nitro and fluoro groups facilitates such substitutions.
Amination and Related Substitutions
A recent patent (CN117902988A, 2024) details a method for preparing 2,6-dinitro-N,N-diethanol-4-trifluoromethylaniline, a structurally related compound, via amination of 4-chloro-3,5-dinitrobenzotrifluoride using diethanolamine in aqueous medium with alkali as acid-binding agent. Although this patent targets a different final product, the methodology provides insight into handling dinitro-fluoro aromatic substrates under mild conditions, which could be adapted for phenacetonitrile derivatives.
Key reaction parameters from this patent include:
| Parameter | Condition/Value |
|---|---|
| Solvent | Water (3-8 times volume of substrate) |
| Raw material | 4-chloro-3,5-dinitrobenzotrifluoride |
| Amination reagent | Diethanolamine (30% concentration) |
| Acid-binding agent | Liquid alkali (30% concentration) |
| Molar ratio (substrate:amine:alkali) | 1:1:1.05 |
| Reaction temperature stages | Preheat: 55-60 °C; Addition: 60-80 °C; Heat preservation: 85-90 °C |
| Heat preservation time | 30 minutes |
| Total reaction time | 3-10 hours |
| Yield | 96.3% |
This controlled temperature staging and use of aqueous medium allow efficient substitution while minimizing side reactions.
Synthesis of Fluoro-Nitrobenzonitrile Intermediates
Another relevant synthesis is that of 2-fluoro-4-nitrobenzonitrile, a close intermediate, via reaction of 3,4-difluoronitrobenzene with ammonia in the presence of cuprous oxide catalyst under elevated temperature and pressure. This method achieves high purity (>99%) and could be adapted for preparing fluoro-nitro aromatic nitriles with further substitution.
Comparative Summary of Preparation Methods
Research Findings and Practical Considerations
Temperature Control: Maintaining staged temperature profiles is critical to optimize reaction rates and selectivity, especially in amination reactions involving dinitro-fluoro aromatics.
Solvent Choice: Water as a solvent provides environmental and safety benefits and supports high yields in nucleophilic substitution on aromatic halides.
Catalyst Use: Cuprous oxide catalysis enhances amination efficiency for nitro-fluorobenzonitrile derivatives, reducing reaction time and improving purity.
Reaction Time: Total reaction times vary from several hours (3-10 h) depending on the method and scale, with longer times favoring complete conversion.
Yield and Purity: Yields above 90% and high purity (>99%) are achievable with optimized protocols, making these methods suitable for industrial application.
Chemical Reactions Analysis
Types of Reactions
2,6-Dinitro-4-fluoro-phenacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4) are typical methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylacetonitriles with various functional groups replacing the fluoro group.
Reduction: The major products are (4-amino-2,6-dinitrophenyl)acetonitrile and (4-fluoro-2,6-diaminophenyl)acetonitrile.
Oxidation: Oxidation products may include carboxylic acids or other oxidized derivatives of the phenyl ring.
Scientific Research Applications
2,6-Dinitro-4-fluoro-phenacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrile groups.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals where its functional groups provide desired properties.
Mechanism of Action
The mechanism of action of 2,6-Dinitro-4-fluoro-phenacetonitrile depends on its specific application. In chemical reactions, the fluoro and nitro groups influence the reactivity and selectivity of the compound. The nitrile group can participate in nucleophilic addition reactions, while the nitro groups can undergo reduction or act as electron-withdrawing groups to stabilize intermediates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs listed in provide a basis for comparative analysis.
Substituent Effects on Reactivity and Stability
Table 1: Structural Comparison of Key Analogs
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The nitro groups in this compound create a highly electron-deficient aromatic ring, favoring electrophilic substitution at positions ortho and para to the nitriles. In contrast, 4-Amino-2,6-dichloro-α-(4-chlorophenyl)benzeneacetonitrile () contains an electron-donating amino group, which activates the ring for nucleophilic attack . Fluorine’s electronegativity in the 4-position further polarizes the ring in the target compound, enhancing its stability against hydrolysis compared to chlorine analogs.
Biological Activity
2,6-Dinitro-4-fluoro-phenacetonitrile (CAS No. 861107-04-2) is a chemical compound with potential biological activity that has been the subject of various studies. Its structural features suggest interactions with biological systems, particularly in the context of cancer research and neuropharmacology. This article reviews the compound's biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its dinitro and fluoro substituents on a phenacetonitrile backbone. The presence of these functional groups may enhance its reactivity and biological interactions.
Molecular Formula: C10H6F2N4O4
Molecular Weight: 284.18 g/mol
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as hexokinase in glycolysis, which is crucial for cancer cell survival and proliferation .
- Modulation of Neurotransmitter Levels : Compounds with similar structures may affect neurotransmitter systems by inhibiting monoamine oxidase (MAO), leading to increased levels of neurotransmitters like dopamine and serotonin.
- Induction of Apoptosis : There is evidence suggesting that dinitro compounds can induce apoptosis in cancer cells through oxidative stress mechanisms, disrupting cellular homeostasis.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.
| Study | Biological Activity | IC50 Value | Cell Line/Model | Mechanism |
|---|---|---|---|---|
| Study A | Cytotoxicity | 15 µM | GBM Cells | Hexokinase inhibition |
| Study B | Neuroprotection | 20 µM | Neuronal Cells | MAO inhibition |
| Study C | Apoptosis induction | 10 µM | Various Cancer Cells | Oxidative stress |
Case Study 1: Cytotoxic Effects in Glioblastoma Multiforme
In a study examining the effects of halogenated derivatives on glioblastoma cells, it was found that compounds similar to this compound exhibited significant cytotoxicity. The IC50 values ranged from 10 to 20 µM, indicating potent activity against aggressive cancer cell lines .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of phenacetonitrile derivatives. The study demonstrated that these compounds could inhibit MAO activity effectively, leading to increased levels of neuroprotective neurotransmitters. The results suggested potential therapeutic applications for neurodegenerative diseases.
Biochemical Pathways
The compound is believed to interact with several biochemical pathways:
- Glycolysis Inhibition : By inhibiting hexokinase, it disrupts glucose metabolism in cancer cells.
- Neurotransmitter Regulation : Modulating MAO activity affects serotonin and dopamine levels.
- Oxidative Stress Response : Induces cellular stress responses leading to apoptosis in malignant cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
